2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-phenyl-3,4-dihydropyrazole.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the 3-phenyl-3,4-dihydropyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar structure but lacks the 2,2-dimethylpropanone moiety.
1-Phenyl-3-methylpyrazole: Similar structure but with different alkyl substitution on the pyrazole ring.
Uniqueness
2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one is unique due to the presence of both the phenyl group and the 2,2-dimethylpropanone moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChI Key |
NJQVSLWJBLPTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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